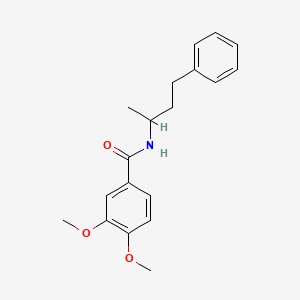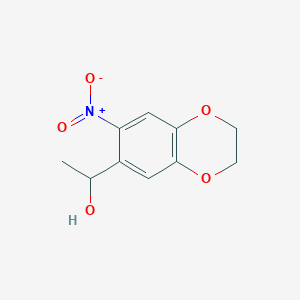![molecular formula C20H31ClN2O B3943838 N-[(1-phenylcyclopentyl)methyl]-2-(1-piperidinyl)propanamide hydrochloride](/img/structure/B3943838.png)
N-[(1-phenylcyclopentyl)methyl]-2-(1-piperidinyl)propanamide hydrochloride
Descripción general
Descripción
N-[(1-phenylcyclopentyl)methyl]-2-(1-piperidinyl)propanamide hydrochloride, also known as CPP-109, is a compound that has been studied for its potential use in treating addiction and other neurological disorders.
Mecanismo De Acción
N-[(1-phenylcyclopentyl)methyl]-2-(1-piperidinyl)propanamide hydrochloride works by inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for breaking down GABA in the brain. This leads to increased levels of GABA, an inhibitory neurotransmitter, and decreased levels of dopamine, a neurotransmitter associated with reward and pleasure. By decreasing dopamine levels, this compound may help reduce the reinforcing effects of addictive drugs.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain and decrease dopamine levels, leading to decreased drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1-phenylcyclopentyl)methyl]-2-(1-piperidinyl)propanamide hydrochloride in lab experiments is its specificity for GABA-T, which allows for targeted inhibition of this enzyme. However, this compound has a short half-life and may require frequent dosing in order to maintain therapeutic levels in the brain.
Direcciones Futuras
There are several future directions for research on N-[(1-phenylcyclopentyl)methyl]-2-(1-piperidinyl)propanamide hydrochloride. One area of interest is its potential use in treating opioid addiction. This compound has been shown to reduce opioid self-administration in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in treating other neurological disorders, such as post-traumatic stress disorder and schizophrenia. Additionally, further research is needed to determine the optimal dosing and administration methods for this compound in order to maximize its therapeutic potential.
Aplicaciones Científicas De Investigación
N-[(1-phenylcyclopentyl)methyl]-2-(1-piperidinyl)propanamide hydrochloride has been studied for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has also been studied for its potential use in treating other neurological disorders such as depression and anxiety. This compound works by inhibiting the enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, leading to increased levels of GABA and decreased levels of dopamine.
Propiedades
IUPAC Name |
N-[(1-phenylcyclopentyl)methyl]-2-piperidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.ClH/c1-17(22-14-8-3-9-15-22)19(23)21-16-20(12-6-7-13-20)18-10-4-2-5-11-18;/h2,4-5,10-11,17H,3,6-9,12-16H2,1H3,(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIMQTUXNFYKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCCC1)C2=CC=CC=C2)N3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-chlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3943769.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B3943777.png)




![4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3943820.png)

![2-(2-furoyl)-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B3943830.png)
![3-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B3943846.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-1-naphthylurea](/img/structure/B3943849.png)
